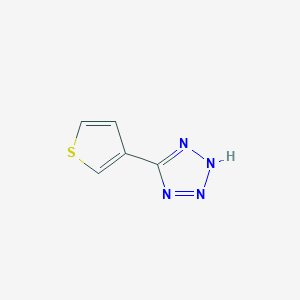

5-(3-Thienyl)-2H-1,2,3,4-tetrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-3-yl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S/c1-2-10-3-4(1)5-6-8-9-7-5/h1-3H,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLZTNHKMOKNBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337413 | |

| Record name | 5-thien-3-yl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59918-86-4 | |

| Record name | 5-thien-3-yl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Thienyl 2h 1,2,3,4 Tetrazole and Its Analogues

Strategic Approaches to 5-Substituted-2H-1,2,3,4-tetrazole Synthesis

The construction of 5-substituted-2H-1,2,3,4-tetrazoles can be achieved through several strategic approaches, with the cycloaddition of nitriles and azides being the most prominent. nih.gov Alternative methods involving the transformation of other heterocyclic systems or multicomponent reactions also provide viable pathways to these compounds.

Nitrile-Azide [3+2] Cycloaddition Protocols

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source is the most fundamental and widely employed method for the synthesis of 5-substituted tetrazoles. nih.govacs.org This reaction involves the formation of the tetrazole ring by the formal addition of a 1,3-dipolar azide species across the carbon-nitrogen triple bond of the nitrile. researchgate.net

To overcome the activation energy barrier of the cycloaddition, various catalysts have been developed. nih.govacs.org Lewis acids are commonly used to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.org

Zinc Salts: Zinc salts, such as zinc bromide (ZnBr₂) and zinc chloride (ZnCl₂), have proven to be effective catalysts for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide, often in aqueous media. organic-chemistry.orgacs.orgrcsi.science The zinc ion coordinates to the nitrogen atom of the nitrile, which enhances its electrophilicity and facilitates the subsequent cycloaddition with the azide ion. acs.orgnih.gov This method is advantageous due to its operational simplicity, the use of water as an environmentally benign solvent, and its broad substrate scope, which includes aromatic, aliphatic, and vinyl nitriles. organic-chemistry.org

L-Proline: The amino acid L-proline has emerged as an efficient and environmentally friendly organocatalyst for the synthesis of 5-substituted 1H-tetrazoles. researchgate.netthieme-connect.comorganic-chemistry.org This method offers a cost-effective and high-yielding protocol with a simple experimental procedure and short reaction times. researchgate.netorganic-chemistry.org L-proline is believed to act as a bifunctional catalyst, activating the nitrile through its carboxylic acid group and delivering the azide via its secondary amine. researchgate.netresearchgate.net The reaction proceeds well with a variety of substrates, including aryl, aliphatic, and heteroaromatic nitriles, as well as organic thiocyanates and cyanamides. thieme-connect.comorganic-chemistry.org

| Catalyst | Substrate Scope | Typical Conditions | Advantages |

| **Zinc Salts (e.g., ZnBr₂, ZnCl₂) ** | Aromatic, aliphatic, and vinyl nitriles | Water, Reflux | Environmentally friendly, broad scope, high yields. organic-chemistry.org |

| L-Proline | Aromatic, aliphatic, and heteroaromatic nitriles; thiocyanates; cyanamides | DMF, 110°C | Environmentally benign, cost-effective, high yields, short reaction times. researchgate.netorganic-chemistry.org |

Microwave irradiation has been successfully employed to accelerate the synthesis of 5-substituted tetrazoles. organic-chemistry.orgorganic-chemistry.orgrsc.org This technique often leads to significantly shorter reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netrsc.org The microwave-assisted synthesis of 5-substituted 1H-tetrazoles has been demonstrated using various catalysts, including a heterogeneous Cu(II) catalyst in N-methyl-2-pyrrolidone (NMP), which allowed for the rapid synthesis of a range of tetrazoles in high yields. rsc.org Another example involves the use of triethylammonium (B8662869) chloride in nitrobenzene (B124822) under microwave irradiation, which proved effective even for sterically hindered and electron-donating group-deactivated nitriles. organic-chemistry.org

| Method | Catalyst/Conditions | Reaction Time | Key Benefits |

| Microwave-Assisted | Heterogeneous Cu(II) catalyst in NMP | 3–30 minutes | Rapid synthesis, high yields, catalyst recyclability. rsc.org |

| Microwave-Assisted | Triethylammonium chloride in nitrobenzene | Short | Effective for sterically hindered and deactivated nitriles. organic-chemistry.org |

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including tetrazole derivatives. acs.orgrsc.orgnih.gov These reactions involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the initial reactants. nih.gov For tetrazole synthesis, MCRs can provide access to a wide range of substituted products in a convergent manner. nih.govresearchgate.net An example is the one-pot, three-component reaction of aldehydes, hydroxylamine, and an ionic liquid azide source ([bmim]N₃) to produce 5-substituted 1H-tetrazoles. organic-chemistry.org Another approach involves the Ugi-azide reaction, which has been utilized in the synthesis of complex tetrazole-containing scaffolds. acs.orgresearchgate.net

Alternative Ring-Forming Reactions for Tetrazole Scaffolds

While the nitrile-azide cycloaddition is the most common route, alternative methods for constructing the tetrazole ring exist. These can involve the transformation of other heterocyclic rings or the use of different starting materials. For instance, 1,5-disubstituted tetrazoles can be synthesized from amides under Mitsunobu conditions followed by reaction with trimethylsilyl (B98337) azide. nih.gov Another approach involves the reaction of amidines and guanidines with the diazotizing reagent FSO₂N₃ to form tetrazole derivatives under mild aqueous conditions. organic-chemistry.org

Regioselective Synthesis of 2H-Tetrazole Isomers

The functionalization of 5-substituted tetrazoles often leads to a mixture of 1,5- and 2,5-disubstituted isomers, presenting a significant synthetic challenge. acs.org Therefore, the development of regioselective methods to favor the formation of the 2H-tetrazole isomer is of great interest.

Several strategies have been developed to achieve regioselective N²-alkylation or arylation of 5-substituted-1H-tetrazoles. One method employs diaryliodonium salts for the metal-free N²-arylation, providing 2-aryl-5-substituted-tetrazoles. organic-chemistry.org A copper-catalyzed approach using arylboronic acids also allows for the mild and highly regioselective 2-arylation of 5-substituted tetrazoles. organic-chemistry.org Furthermore, a regioselective [3+2] cycloaddition reaction of arenediazonium salts with trimethylsilyldiazomethane (B103560), catalyzed by silver trifluoroacetate, has been reported for the synthesis of 2-aryltetrazoles. nih.gov The coupling of N-tosylhydrazones with tetrazoles has also been shown to be highly regioselective, favoring the formation of 2,5-disubstituted-2H-tetrazoles. researchgate.net

| Method | Reagents/Catalyst | Product | Key Feature |

| N²-Arylation | Diaryliodonium salts | 2-Aryl-5-substituted-tetrazoles | Metal-free conditions. organic-chemistry.org |

| N²-Arylation | Arylboronic acids / [Cu(OH)(TMEDA)]₂Cl₂ | 2,5-Disubstituted tetrazoles | Mild and highly regioselective. organic-chemistry.org |

| [3+2] Cycloaddition | Arenediazonium salts, trimethylsilyldiazomethane / Silver trifluoroacetate | 2-Aryltetrazoles | Regioselective cycloaddition. nih.gov |

| Coupling Reaction | N-Tosylhydrazones | 2,5-Disubstituted-2H-tetrazoles | Highly regioselective. researchgate.net |

Control of Nitrogen Atom Substitution Patterns

A critical aspect of synthesizing 5-substituted tetrazoles is controlling the position of the substituent on the tetrazole ring. 5-Substituted-1H-tetrazoles exist as a mixture of 1H and 2H tautomers, and alkylation or arylation can occur at either the N-1 or N-2 position, leading to a mixture of 1,5- and 2,5-disubstituted isomers. researchgate.netrsc.org The regioselectivity of this substitution is influenced by several factors, including the nature of the substituent at the 5-position, the electrophile, and the reaction conditions. rsc.org

For instance, alkylation of 5-substituted 1H-tetrazoles via the diazotization of aliphatic amines has been shown to preferentially yield 2,5-disubstituted tetrazoles. researchgate.netorganic-chemistry.orgnih.gov This method offers a pathway to selectively synthesize the 2H-isomer of 5-(3-thienyl)-tetrazole derivatives. Conversely, other alkylation methods might lead to mixtures of N-1 and N-2 substituted products. The use of specific catalysts and reaction conditions can help steer the reaction towards the desired isomer. For example, some copper-catalyzed N-arylation methods have shown selectivity for the N-2 position. organic-chemistry.org

Protecting Group Strategies for Thienyl-Tetrazole Synthesis

In the multi-step synthesis of complex molecules containing the 5-(3-thienyl)-2H-1,2,3,4-tetrazole core, protecting groups are often indispensable for masking reactive functional groups and ensuring selectivity.

The trityl (triphenylmethyl) group is a commonly used protecting group for the tetrazole nitrogen. thieme.de It can be introduced onto the tetrazole ring and is stable under various reaction conditions. A key advantage of the trityl group is its susceptibility to cleavage under acidic conditions or through specific deprotection methods, allowing for the unmasking of the N-H functionality when needed. thieme.detotal-synthesis.comgoogle.comorganic-chemistry.org For example, selective cleavage of N-trityl-protected tetrazoles can be achieved using indium metal in methanol (B129727) under reflux. thieme.de Other protecting groups for the tetrazole ring include the p-methoxybenzyl (PMB) group, which can be cleaved by oxidative hydrogenolysis or acidic conditions. organic-chemistry.org

For the thienyl moiety, protecting groups might be employed to prevent unwanted side reactions during the functionalization of the tetrazole ring or other parts of the molecule. However, specific examples for the direct protection of the thienyl ring in this context are less commonly reported, with strategies often focusing on the tetrazole ring's reactivity.

Derivatization and Functionalization of the this compound Core

Once the core structure is assembled, further modifications can be made to either the thienyl ring or the tetrazole moiety to generate a library of analogues with diverse properties.

Post-Synthetic Modification of the Thienyl Moiety

The thienyl group offers several positions for post-synthetic modification, allowing for the introduction of various functional groups. One of the most powerful methods for such modifications is the Suzuki-Miyaura cross-coupling reaction. researchgate.netyoutube.comnih.govnih.govyoutube.com This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling a halogenated thienyl-tetrazole precursor with a boronic acid or ester. For instance, a bromo-substituted 5-(3-thienyl)tetrazole could be coupled with various aryl or heteroaryl boronic acids to introduce new substituents onto the thiophene (B33073) ring. researchgate.netmdpi.com This approach provides a versatile route to a wide range of derivatized compounds.

Other functionalization reactions common to thiophenes, such as electrophilic aromatic substitution (e.g., nitration, halogenation), could potentially be applied to the thienyl ring of the tetrazole, provided the tetrazole ring's reactivity is appropriately managed. nih.gov

N-Substitution Reactions on the Tetrazole Ring

As previously mentioned, the nitrogen atoms of the tetrazole ring are nucleophilic and can readily undergo substitution reactions. organic-chemistry.org This allows for the introduction of a wide variety of substituents at the N-1 or N-2 positions.

N-Alkylation: Alkylation can be achieved using various alkylating agents such as alkyl halides or under Mitsunobu conditions. dntb.gov.ua The regioselectivity between N-1 and N-2 alkylation is a key consideration. rsc.org For instance, a method involving the diazotization of aliphatic amines has been shown to favor the formation of 2,5-disubstituted tetrazoles. organic-chemistry.orgnih.gov

N-Arylation: The introduction of aryl groups onto the tetrazole ring can be accomplished through methods like copper-catalyzed or palladium-catalyzed N-arylation reactions. organic-chemistry.orgresearchgate.netrsc.org These reactions typically involve coupling the 5-(3-thienyl)tetrazole with an aryl halide or boronic acid. Metal-free N-arylation strategies using diaryliodonium salts have also been developed, offering a regioselective route to N-2 arylated tetrazoles. organic-chemistry.org

The following table summarizes some of the N-substitution reactions applicable to the 5-(3-thienyl)tetrazole core:

| Reaction Type | Reagents | Typical Product | Selectivity Notes | Reference(s) |

| N-Alkylation | Alkyl halides, Base | Mixture of N-1 and N-2 alkylated isomers | Regioselectivity can be poor. | dntb.gov.ua |

| N-Alkylation | Aliphatic amines, Nitrite reagent | Predominantly N-2 alkylated isomer | Favors 2,5-disubstitution. | organic-chemistry.orgnih.gov |

| N-Arylation | Aryl halides, Cu or Pd catalyst, Base | Mixture of N-1 and N-2 arylated isomers | Catalyst and ligand choice can influence regioselectivity. | organic-chemistry.orgresearchgate.net |

| N-Arylation | Arylboronic acids, Cu(I) oxide | N-arylated isomers | Base-free conditions reported. | organic-chemistry.org |

| N-Arylation | Diaryliodonium salts | Predominantly N-2 arylated isomer | Metal-free and regioselective. | organic-chemistry.org |

Green Chemistry Principles in Thienyl Tetrazole Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including tetrazoles, to minimize environmental impact and improve safety. researchgate.net While specific green synthesis routes for this compound are not extensively documented, general green approaches for tetrazole synthesis can be adapted.

Key green strategies include:

Use of Safer Solvents: Replacing hazardous solvents like DMF with greener alternatives such as water or ethanol. researchgate.netgoogle.com

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This includes the use of heterogeneous catalysts that can be easily recovered and reused. researchgate.netgoogle.com For example, zinc salts are effective catalysts for the synthesis of 5-substituted 1H-tetrazoles in water. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, which combine several starting materials in a single step, are a prime example of this principle and have been used for tetrazole synthesis. nih.gov

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. organic-chemistry.org

The development of a one-pot synthesis for 2,5-disubstituted tetrazoles from nitriles, which also quenches the azide reagent in the second step, represents a step towards a safer and more efficient process. nih.gov The application of these green principles to the synthesis of this compound and its derivatives is a promising area for future research.

Advanced Spectroscopic and Crystallographic Characterization of 5 3 Thienyl 2h 1,2,3,4 Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-(3-Thienyl)-2H-1,2,3,4-tetrazole, providing detailed information about the hydrogen, carbon, and nitrogen atoms within the molecule.

The ¹H NMR spectrum of this compound displays characteristic signals for the protons on the thienyl ring. The chemical shifts are influenced by the electron-withdrawing nature of the tetrazole ring. Typically, the proton on the carbon adjacent to the tetrazole ring (H2') appears at a distinct chemical shift from the other thienyl protons (H4' and H5'). The coupling constants between these protons provide definitive evidence for their relative positions on the thienyl ring.

Similarly, the ¹³C NMR spectrum reveals the chemical shifts for each carbon atom in the molecule. The carbon of the tetrazole ring (C5) exhibits a characteristic downfield shift. The carbons of the thienyl ring also show distinct signals, with the carbon directly attached to the tetrazole ring (C3') being significantly influenced by its electronic environment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (in ppm) and Coupling Constants (in Hz) for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Coupling Constants (Hz) |

|---|---|---|---|

| H (Tetrazole) | ~16.0 - 17.0 | ||

| H2' (Thienyl) | ~8.0 - 8.5 | J(H2'-H4') = ~1.5 | |

| H4' (Thienyl) | ~7.5 - 7.8 | J(H4'-H5') = ~5.0 | |

| H5' (Thienyl) | ~7.6 - 7.9 | ||

| C5 (Tetrazole) | ~150 - 155 | ||

| C2' (Thienyl) | ~125 - 130 | ||

| C3' (Thienyl) | ~130 - 135 | ||

| C4' (Thienyl) | ~128 - 132 | ||

| C5' (Thienyl) | ~126 - 130 |

Note: Chemical shifts can vary depending on the solvent and concentration.

Multinuclear NMR, particularly ¹⁴N and ¹⁵N NMR, offers direct insight into the electronic environment of the nitrogen atoms within the tetrazole ring. nih.gov Due to the quadrupolar nature of the ¹⁴N nucleus, its signals are often broad. rsc.org However, ¹⁵N NMR, although less sensitive due to lower natural abundance, provides sharper signals and more precise chemical shift information. rsc.orgnih.gov The four nitrogen atoms of the tetrazole ring in this compound are chemically distinct and therefore exhibit different ¹⁵N chemical shifts. These shifts are sensitive to tautomerism and intermolecular interactions. researchgate.net

Table 2: Expected ¹⁵N NMR Chemical Shift Ranges for Tetrazoles.

| Nitrogen Atom | **Chemical Shift Range (ppm, relative to CH₃NO₂) ** |

|---|---|

| N1 | -80 to -100 |

| N2 | -10 to +10 |

| N3 | -10 to +10 |

| N4 | -40 to -60 |

Note: These are general ranges and can be influenced by the substituent and solvent.

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignment of this compound.

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other. sdsu.edu In the case of this compound, COSY spectra would show cross-peaks between the adjacent protons on the thienyl ring (H2' with H4', and H4' with H5'), confirming their connectivity. researchgate.nethuji.ac.il

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to. sdsu.edugithub.io This allows for the unambiguous assignment of the ¹H and ¹³C signals for each C-H bond in the thienyl ring.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduharvard.edu This is crucial for establishing the connectivity between the thienyl and tetrazole rings. For instance, correlations would be expected between the thienyl proton H2' and the tetrazole carbon C5, as well as the thienyl carbon C3'.

NOESY (Nuclear Overhauser Effect Spectroscopy) : While not typically used for establishing primary connectivity in this molecule, NOESY can provide information about through-space proximity of atoms, which can be useful in studying intermolecular interactions in the solid state or in concentrated solutions.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrational modes of the tetrazole and thienyl rings.

Tetrazole Ring Vibrations:

N-H stretching: A broad band is typically observed in the region of 3200-2900 cm⁻¹ in the IR spectrum, characteristic of the N-H bond involved in hydrogen bonding. pnrjournal.com

Ring stretching (ν(N=N), ν(C=N)): Strong bands in the 1600-1300 cm⁻¹ region are attributed to the stretching vibrations of the double bonds within the tetrazole ring. pnrjournal.comresearchgate.net

Ring breathing and deformation modes: Multiple bands in the 1200-900 cm⁻¹ region correspond to the in-plane and out-of-plane bending and deformation modes of the tetrazole ring. pnrjournal.com

Thienyl Ring Vibrations:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ range.

C=C stretching: Characteristic bands for the C=C stretching of the thiophene (B33073) ring are observed around 1500-1400 cm⁻¹.

C-S stretching: The C-S stretching vibration is usually found in the 800-600 cm⁻¹ region.

Table 3: Key Vibrational Frequencies (cm⁻¹) for this compound.

| Vibrational Mode | **Typical IR Frequency Range (cm⁻¹) ** | **Typical Raman Frequency Range (cm⁻¹) ** |

|---|---|---|

| N-H stretch (Tetrazole) | 3200-2900 (broad) | Weak |

| C-H stretch (Thienyl) | 3100-3000 | 3100-3000 |

| C=N, N=N stretch (Tetrazole) | 1600-1300 | 1600-1300 |

| C=C stretch (Thienyl) | 1500-1400 | 1500-1400 |

| Ring modes (Tetrazole) | 1200-900 | 1200-900 |

Vibrational spectroscopy is a sensitive probe of intermolecular interactions, particularly hydrogen bonding. pnrjournal.comsdu.dk In the solid state, this compound molecules are likely to form hydrogen bonds between the N-H of one tetrazole ring and a nitrogen atom of an adjacent ring. This interaction leads to a broadening and a red-shift (shift to lower frequency) of the N-H stretching band in the IR spectrum. pnrjournal.com The extent of this shift can provide qualitative information about the strength of the hydrogen bonding. Furthermore, subtle shifts in the vibrational frequencies of the tetrazole and thienyl rings can indicate the presence of π-π stacking interactions between the aromatic rings of adjacent molecules. sdu.dknih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of a compound's molecular formula by measuring the mass-to-charge ratio (m/z) with high accuracy. For this compound, HRMS confirms the elemental composition of C₅H₄N₄S. scbt.comlabshake.com The experimentally determined monoisotopic mass is compared against the calculated theoretical mass, with a minimal mass error, typically in the parts-per-million (ppm) range, validating the proposed molecular formula. mdpi.com

Table 1: Molecular Formula and Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₄N₄S |

| Calculated Monoisotopic Mass | 152.01599 u |

Fragmentation Pathways and Isomeric Differentiation

The fragmentation of 5-substituted tetrazoles under mass spectrometry is highly characteristic and provides valuable structural information. lifesciencesite.com In positive-ion mode ESI-MS/MS, protonated tetrazoles typically undergo ring-opening, followed by the elimination of a neutral hydrazoic acid molecule (HN₃). lifesciencesite.com Conversely, in negative-ion mode, the deprotonated molecule often fragments through the loss of a nitrogen molecule (N₂). lifesciencesite.com

For this compound, the expected fragmentation would involve these characteristic losses from the tetrazole ring, alongside fragmentation of the thienyl moiety. The thienyl group can undergo cleavage, leading to fragments characteristic of the thiophene ring system. arkat-usa.org

Isomeric differentiation, particularly between the 2H- and 1H-tautomers of 5-substituted tetrazoles, can be achieved by analyzing subtle differences in their fragmentation patterns and the relative abundances of fragment ions. The position of the proton on the tetrazole ring influences the stability of the precursor ion and its subsequent fragmentation cascade. For instance, the fragmentation of the 2H-isomer may proceed through different intermediates compared to the 1H-isomer, leading to a unique set of fragment ions or different intensity ratios, which allows for their distinction via tandem mass spectrometry (MS/MS). researchgate.net

Single-Crystal X-ray Diffraction Analysis

While a specific single-crystal X-ray structure for this compound is not available in the reviewed literature, the analysis of closely related structures provides insight into the expected molecular geometry and intermolecular interactions. This technique is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid.

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

Single-crystal X-ray diffraction allows for the precise measurement of geometric parameters. For this compound, the structure would consist of a planar tetrazole ring linked to a planar thienyl ring. The bond connecting the two rings (C-C bond) would allow for some rotational freedom, resulting in a specific torsion angle that defines the relative orientation of the two heterocyclic systems. This angle is influenced by steric hindrance and electronic interactions between the rings. nih.gov In similar structures, the dihedral angle between two linked aromatic rings is a critical parameter. nih.gov Below are typical bond lengths and angles for the constituent rings based on data from related heterocyclic structures.

Table 2: Typical Bond Lengths and Angles for Tetrazole and Thiophene Rings

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=N (tetrazole) | 1.32 - 1.35 Å | |

| N-N (tetrazole) | 1.30 - 1.37 Å | |

| C-N (tetrazole) | 1.34 - 1.36 Å | |

| C-S (thiophene) | 1.70 - 1.74 Å | |

| C=C (thiophene) | 1.36 - 1.38 Å | |

| C-C (thiophene) | 1.42 - 1.45 Å | |

| Bond Angles (°) | ||

| N-N-N (tetrazole) | 106 - 110° | |

| C-N-N (tetrazole) | 105 - 109° | |

| C-S-C (thiophene) | ~92° | |

| S-C-C (thiophene) | ~111° |

Note: These values are generalized from published crystallographic data of various tetrazole and thiophene derivatives and are for comparative purposes. nih.govmdpi.com

Crystal Packing, Hydrogen Bonding Networks, and Supramolecular Architectures

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, the presence of an N-H group on the tetrazole ring makes it a potent hydrogen bond donor. nih.gov This would likely lead to the formation of strong N-H···N hydrogen bonds between the tetrazole rings of adjacent molecules, creating chains, dimers, or more complex networks. sunway.edu.myresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions. libretexts.org

The thienyl and tetrazole rings both contain π-electrons and heteroatoms with non-bonding electron pairs (n), giving rise to characteristic electronic transitions. scielo.org.za

π→π transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The conjugated system formed by the thienyl and tetrazole rings is expected to result in absorption bands at longer wavelengths (a red shift) compared to the individual, non-conjugated heterocycles. uobabylon.edu.iq

n→π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (on the nitrogen or sulfur atoms) to an antibonding π* orbital. These absorptions are generally of lower intensity than π→π* transitions and occur at longer wavelengths. libretexts.org

The solvent environment can influence the position of these absorption maxima. Polar solvents can stabilize the ground state of non-bonding electrons, leading to a blue shift (shift to shorter wavelengths) for n→π* transitions. libretexts.org The specific λmax values would be characteristic of the extended π-system and the electronic communication between the two heterocyclic rings. unito.it

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Hydrazoic acid |

Reactivity and Reaction Mechanisms of 5 3 Thienyl 2h 1,2,3,4 Tetrazole

Thermal Decomposition and Energetic Transformation Pathways

Tetrazole-containing compounds are known for their high nitrogen content and energetic nature, often decomposing upon heating to release molecular nitrogen. researchgate.net This decomposition serves as a source of chemical energy stored within the five-membered ring. researchgate.net

The thermal decomposition of 5-substituted tetrazoles is characterized by the expulsion of a molecule of nitrogen (N₂). nih.gov This process is a key feature of their energetic behavior. Theoretical and experimental studies on analogous tetrazole compounds reveal that the decomposition is typically a unimolecular process initiated by the cleavage of a nitrogen-nitrogen bond within the tetrazole ring, as these are the bonds with the lowest energy barrier. nih.govnih.gov

Table 1: Thermal Decomposition Characteristics of an Analogous Tetrazole Compound (5-(4-Pyridyl)tetrazolate)

| Heating Rate (°C·min⁻¹) | Initial Exothermic Temp (°C) | Peak Temp (°C) | Apparent Activation Energy (kJ·mol⁻¹) (Method) |

|---|---|---|---|

| 2.0 | 249.03 | 255.12 | 194.35 (Kissinger) |

| 5.0 | 258.19 | 264.41 | |

| 8.0 | 262.71 | 269.18 | |

| 10.0 | 264.03 | 271.39 | |

| 15.0 | 270.07 | 276.51 |

Data adapted from studies on 5-(4-Pyridyl)tetrazolate for illustrative purposes. maxapress.com

The thermal or photochemical decomposition of C,N-substituted tetrazoles, following the extrusion of N₂, generates highly reactive 1,3-dipolar intermediates known as nitrilimines. nih.govwikipedia.org In the case of 5-(3-thienyl)-2H-1,2,3,4-tetrazole, this decomposition would lead to the formation of a thienyl-substituted nitrilimine.

Nitrilimines are versatile synthetic intermediates that can be trapped by various reagents. nih.gov

Nucleophilic Addition: In the presence of nucleophiles such as amines or thioalcohols, nitrilimines undergo nucleophilic addition to form products like triazenes or thiohydrazones. Studies have shown that nitrilimines generated by photolysis in aqueous phases can be efficiently trapped by amino acids and even peptides. nih.gov

1,3-Dipolar Cycloaddition: Nitrilimines readily react with dipolarophiles. For instance, their reaction with alkenes produces pyrazole derivatives, a reaction that has been leveraged in bioorthogonal chemistry. nih.govmdpi.com

The generation of the 3-thienyl nitrilimine intermediate from this compound opens a pathway for the synthesis of a variety of more complex heterocyclic structures.

Electrophilic and Nucleophilic Substitution Reactions on the Tetrazole and Thienyl Rings

The reactivity of this compound towards substitution is a dichotomy dictated by the electronic nature of its two rings.

Tetrazole Ring: The tetrazole ring is characterized by a high density of electronegative nitrogen atoms, which makes it strongly electron-deficient and aromatic. wikipedia.orgnih.gov Consequently, it is generally resistant to electrophilic substitution reactions. bhu.ac.in The N-H proton of the tetrazole ring is acidic, with a pKa often comparable to that of carboxylic acids, making deprotonation and subsequent N-alkylation or N-arylation the most common reactions at the tetrazole core. youtube.comorganic-chemistry.org Nucleophilic substitution directly on the tetrazole carbon is uncommon unless a suitable leaving group is present at that position.

Thienyl Ring: In contrast, the thiophene (B33073) ring is an electron-rich aromatic system that typically undergoes electrophilic substitution readily, with a preference for the C2 and C5 positions. uoanbar.edu.iq However, in this compound, the strongly electron-withdrawing tetrazole moiety significantly deactivates the thiophene ring towards electrophilic attack. While reactions may still be possible under harsh conditions, the reactivity is substantially lower than that of unsubstituted thiophene. Nucleophilic aromatic substitution on the thiophene ring is generally unfavorable but can be facilitated by the presence of both a good leaving group (e.g., a halogen) and the activating effect of the electron-withdrawing tetrazole substituent. uoanbar.edu.iq

Cycloaddition Reactions Involving the Tetrazole Moiety

The most prominent cycloaddition reactivity of this compound involves the nitrilimine intermediate generated from it. As a 1,3-dipole, the thienyl-substituted nitrilimine can participate in [3+2] cycloaddition reactions with various unsaturated compounds (dipolarophiles). nih.gov This reaction is a powerful method for constructing five-membered heterocyclic rings.

For example, the reaction of the in-situ generated thienyl-nitrilimine with an alkene would yield a pyrazoline, which could then be oxidized to the corresponding pyrazole. Similarly, reaction with an alkyne would directly afford a pyrazole derivative. This reactivity is a cornerstone of tetrazole chemistry, allowing for the transformation of the stable tetrazole ring into other important heterocyclic systems. nih.gov The synthesis of the tetrazole ring itself is most commonly achieved through a [3+2] cycloaddition between a nitrile and an azide (B81097). nih.govyoutube.com

Cross-Coupling and Catalytic Reactions of this compound Derivatives

Modern catalytic methods, particularly those employing palladium, offer versatile strategies for the functionalization of heterocyclic compounds like this compound. beilstein-archives.orgresearchgate.net These reactions typically require a derivative of the parent compound, most commonly a halogenated version, to serve as the electrophilic partner in the catalytic cycle.

Palladium catalysts are highly effective in forming new carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com For a halogenated derivative of this compound (e.g., 5-(2-bromo-3-thienyl)-2H-1,2,3,4-tetrazole), several key palladium-catalyzed cross-coupling reactions are feasible.

Suzuki Coupling: This reaction involves the coupling of an organohalide with an organoboron compound (e.g., a boronic acid). A bromo-thienyl tetrazole derivative could be coupled with various aryl or vinyl boronic acids to synthesize complex biaryl or styryl derivatives. beilstein-archives.org

Heck Reaction: The Heck reaction couples an organohalide with an alkene. This would allow for the introduction of vinyl groups onto the thiophene ring of the molecule. youtube.com

Sonogashira Coupling: This reaction couples an organohalide with a terminal alkyne, providing a direct route to synthesizing alkynyl-substituted thienyl tetrazoles. beilstein-archives.orgmdpi.com

The general mechanism for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the thienyltetrazole derivative.

Transmetalation (for Suzuki) or Carbopalladation (for Heck): The second organic fragment is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst. youtube.com

Recently, methods for the site-selective cross-coupling at the N2-position of the tetrazole ring have also been developed, expanding the synthetic possibilities. nih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous Thiazole/Thiophene Systems

| Reaction Type | Coupling Partner | Catalyst | Solvent/Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | NMP / Na₂CO₃ | 60 | beilstein-archives.org |

| Heck | Styrene | Pd(PPh₃)₄ | NMP / Et₃N | 43 | beilstein-archives.org |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | NMP / Et₃N | 53 | beilstein-archives.org |

Data adapted from studies on a 5-bromothiazole system to illustrate typical conditions and yields. beilstein-archives.org

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, represent a significant and versatile method for the N-arylation of nitrogen-containing heterocycles, including this compound. organic-chemistry.orgnih.govrug.nl This methodology facilitates the formation of a carbon-nitrogen bond between the tetrazole ring and an aryl group, leading to the synthesis of N-aryl-5-(3-thienyl)tetrazoles. These reactions are valued for their cost-effectiveness and the relatively low toxicity of copper catalysts compared to other transition metals like palladium. nih.govbeilstein-journals.org

The general transformation involves the reaction of this compound with an aryl halide (iodide, bromide, or in some cases, chloride) in the presence of a copper catalyst, a ligand, a base, and a suitable solvent. The reaction conditions can be tailored to accommodate a variety of substrates with different electronic and steric properties.

General Reaction Scheme:

Figure 1: General reaction scheme for the copper-catalyzed N-arylation of this compound with an aryl halide.

Key components and their roles in the reaction include:

Copper Source: Various copper sources can be employed, with copper(I) salts such as copper(I) iodide (CuI) and copper(I) bromide (CuBr) being common choices. nih.gov Copper(II) salts like copper(II) acetate (Cu(OAc)₂) and copper(II) sulfate (CuSO₄) can also be effective, as they can be reduced in situ to the active copper(I) species. organic-chemistry.orgnih.gov

Ligand: The presence of a ligand is often crucial for the success of the coupling reaction. Ligands stabilize the copper catalyst, enhance its solubility, and facilitate the catalytic cycle. A variety of ligands have been successfully utilized in copper-catalyzed N-arylation reactions, including diamines (e.g., N,N'-dimethylethylenediamine - DMEDA), phenanthrolines, and amino acids. nih.govorganic-chemistry.org The choice of ligand can significantly impact the reaction efficiency and substrate scope.

Base: A base is required to deprotonate the tetrazole, making it a more potent nucleophile. Common bases include inorganic carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), as well as phosphates like potassium phosphate (K₃PO₄). nie.edu.sg The strength and nature of the base can influence the reaction rate and yield.

Solvent: High-boiling polar aprotic solvents are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are frequently employed solvents for these types of reactions. organic-chemistry.org

The mechanism of the copper-catalyzed N-arylation is believed to proceed through a catalytic cycle involving the formation of a copper(I)-tetrazolate intermediate. This intermediate then undergoes oxidative addition with the aryl halide to form a copper(III) species, followed by reductive elimination to yield the N-arylated tetrazole and regenerate the copper(I) catalyst. rug.nl

Detailed research findings on the copper-catalyzed N-arylation of various nitrogen heterocycles have demonstrated the broad applicability of this method. While specific studies focusing exclusively on this compound are not extensively documented in readily available literature, the general principles and reaction conditions established for other tetrazoles and related heterocycles provide a strong foundation for its successful N-arylation. The reaction conditions are generally tolerant of a range of functional groups on both the aryl halide and the heterocyclic substrate. nih.gov

Below is a representative table of plausible reaction conditions and outcomes for the copper-catalyzed N-arylation of this compound with various aryl halides, based on established methodologies for similar substrates.

| Entry | Aryl Halide | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | CuI (10) | DMEDA (20) | K₂CO₃ | DMSO | 120 | 85 |

| 2 | 4-Bromoanisole | CuBr (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | DMF | 130 | 78 |

| 3 | 4-Chloronitrobenzene | CuI (15) | L-Proline (30) | K₃PO₄ | DMSO | 140 | 65 |

| 4 | 2-Iodotoluene | CuI (10) | DMEDA (20) | K₂CO₃ | Toluene | 110 | 72 |

| 5 | 3-Bromopyridine | Cu₂(OAc)₄ (5) | None | Cs₂CO₃ | DMSO | 125 | 68 |

| 6 | 1-Iodonaphthalene | CuSO₄ (10) | DMEDA (20) | K₃PO₄ | DMF | 130 | 81 |

Future Research Trajectories and Emerging Paradigms for 5 3 Thienyl 2h 1,2,3,4 Tetrazole

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Machine learning (ML) algorithms, particularly deep learning models, can be trained on vast datasets of chemical structures and their corresponding experimental properties. nih.gov For thienyl-tetrazole derivatives, these models could predict a range of characteristics, from biological activity against specific targets to photophysical properties or stability. Generative ML models can move beyond prediction and propose entirely new molecular structures that are optimized for a desired function, exploring a much larger chemical space than is feasible with traditional methods alone. globalspec.comyoutube.com

A significant challenge in drug discovery and materials science is the complexity of designing synthetic routes. globalspec.com AI can assist in computer-aided synthesis planning by working backward from a target molecule to identify viable reaction pathways and starting materials. youtube.com This not only accelerates the research and development pipeline but also helps in identifying more efficient and cost-effective synthetic strategies. nih.govyoutube.com The integration of AI with automated synthesis platforms presents a closed-loop system where molecules are designed, synthesized, and tested in a rapid, iterative cycle, significantly expediting the discovery of new functional molecules based on the 5-(3-thienyl)tetrazole scaffold. nih.gov

Table 1: Conceptual AI/ML Model for Designing 5-(3-Thienyl)-2H-1,2,3,4-tetrazole Derivatives

| Model Input (Features) | Predicted Property (Output) | Potential Application |

|---|---|---|

| Molecular Descriptors (SMILES, 2D/3D structure) | Biological Activity (e.g., IC₅₀) | Drug Discovery |

| Electronic Properties (HOMO/LUMO levels) | Photophysical Characteristics | Organic Electronics |

| Synthetic Accessibility Score | Feasibility of Synthesis | Chemical Process Development |

| Predicted Toxicity Profile | Safety Assessment | Medicinal Chemistry |

Self-Assembly and Nanomaterials based on this compound

The unique structural characteristics of this compound, featuring a planar, aromatic thiophene (B33073) ring and a nitrogen-rich tetrazole moiety capable of hydrogen bonding and coordination, make it an excellent building block for supramolecular self-assembly and the creation of novel nanomaterials. researchgate.net The synthesis of various 5-substituted tetrazole derivatives has been widely documented, and their use in creating functional materials is a growing field of interest. nih.gov

The tetrazole ring can coordinate with a variety of metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. rsc.org In-situ hydrothermal synthesis has been shown to produce tetrazole-based coordination polymers with interesting physical properties like fluorescence and second-harmonic generation. rsc.org By carefully selecting metal centers and modifying the thienyl backbone, it is possible to engineer materials with specific pore sizes, functionalities, and electronic properties for applications in gas storage, catalysis, and sensing.

Furthermore, the thiophene unit is well-known for its role in conducting polymers and organic electronics. The self-assembly of 5-(3-thienyl)tetrazole derivatives through π-stacking interactions of the thiophene rings and hydrogen bonding via the tetrazole N-H group could lead to the formation of nanofibers, nanotubes, or thin films. nih.gov These nanostructures could exhibit semiconducting or luminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and chemical sensors. The synthesis of nanomaterials, such as ZnO nanoparticles embedded in organosilica, has been used to catalyze the formation of tetrazole derivatives, indicating a synergy between tetrazole chemistry and nanotechnology. nih.govresearchgate.net

Table 2: Potential Nanomaterial Applications of this compound Derivatives

| Nanomaterial Type | Driving Interaction | Potential Application Area |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Metal-tetrazole coordination | Gas Storage, Catalysis, Sensing |

| Conducting Nanofibers | π-stacking (thiophene), H-bonding (tetrazole) | Organic Electronics (OFETs, OLEDs) |

| Fluorescent Nanoparticles | Aggregation-Induced Emission | Bio-imaging, Chemical Sensors |

| Core-Shell Nanocatalysts | Surface functionalization with the tetrazole moiety | Heterogeneous Catalysis |

Novel Synthetic Methodologies Incorporating Sustainable and Flow Chemistry Principles

The synthesis of tetrazoles often involves reagents like sodium azide (B81097), which can generate hazardous hydrazoic acid. core.ac.ukmit.edu Future research will increasingly focus on developing safer, more sustainable, and efficient synthetic routes to this compound and its derivatives. bohrium.com Green chemistry principles, such as the use of environmentally benign solvents, catalyst-free conditions, or multicomponent reactions (MCRs), are central to this effort. bohrium.combeilstein-journals.org

Flow chemistry, where reactions are performed in continuous-flow microreactors, offers significant advantages for tetrazole synthesis. core.ac.ukmit.edu This technology enhances safety by using only small quantities of hazardous reagents at any given time and allows for precise control over reaction parameters like temperature and pressure, often leading to higher yields and purity. mit.edu The synthesis of 5-substituted tetrazoles has been successfully demonstrated in flow, showcasing a safe, efficient, and scalable process that can avoid toxic metal promoters. mit.edu Photochemical methods in flow reactors have also been developed to convert tetrazoles into other heterocyclic compounds, demonstrating the versatility of this approach. worktribe.comthieme-connect.com

The development of novel, sustainable catalysts is another key trajectory. Heterogeneous nanocatalysts, which can be easily recovered and reused, are particularly attractive. nih.gov For instance, various magnetic nanoparticle-supported catalysts have been developed for the synthesis of 5-substituted-1H-tetrazoles, offering benefits like cost-effectiveness, rapid reaction times, and high yields under green conditions. nih.govnih.gov The exploration of MCRs, which combine multiple starting materials in a single step to form complex products, aligns with the goals of atom economy and waste reduction, offering an efficient pathway to diverse tetrazole-based molecular libraries. beilstein-journals.org

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Tetrazoles

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents (e.g., azides). core.ac.ukmit.edu | Enhanced safety, small reagent volumes in the reaction zone. core.ac.ukmit.edu |

| Scalability | Often challenging to scale up safely and maintain consistency. | Readily scalable by extending operation time. mit.edu |

| Heat & Mass Transfer | Often inefficient, leading to hotspots and side reactions. | Superior heat and mass transfer, precise temperature control. mit.edu |

| Reaction Time | Can be lengthy. | Often significantly shorter due to higher temperatures/pressures. core.ac.uk |

| Product Purity | May require extensive purification. | Often yields cleaner products with higher purity. core.ac.uk |

Advanced in-situ Spectroscopic Monitoring of Reactions Involving this compound

A deep understanding of reaction mechanisms, kinetics, and the formation of transient intermediates is crucial for optimizing the synthesis of this compound. Advanced in-situ spectroscopic techniques provide a window into the reaction vessel in real-time, offering data that is often inaccessible through traditional offline analysis. spectroscopyonline.com

Techniques such as in-situ Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the consumption of reactants (e.g., the nitrile precursor) and the formation of the tetrazole product continuously. spectroscopyonline.commdpi.com This allows for precise determination of reaction endpoints, identification of unstable intermediates, and elucidation of the catalytic cycle. nih.gov For example, investigating the cycloaddition reaction to form the tetrazole ring in situ can reveal the role of catalysts and the influence of reaction conditions on the tautomeric equilibrium of the product. rsc.orgnih.gov

Fluorescence spectroscopy is another powerful, non-invasive tool for in-situ monitoring, especially for reactions involving fluorescent species or for tracking the formation of fluorescent products or byproducts. mdpi.com The interaction of thienyl-tetrazole derivatives with other molecules, such as cyclodextrins or DNA, has been characterized using spectroscopic methods like fluorescence and 2D NMR, suggesting these techniques are well-suited for studying the compound's behavior in complex systems. nih.gov Coupling these advanced monitoring tools with flow reactors can enable automated process optimization, where real-time data is used to adjust reaction parameters to maintain optimal performance and ensure product quality.

Table 4: In-situ Spectroscopic Techniques for Monitoring Tetrazole Synthesis

| Spectroscopic Technique | Information Obtained | Application in Thienyl-Tetrazole Synthesis |

|---|---|---|

| FTIR/Raman Spectroscopy | Vibrational modes of functional groups. spectroscopyonline.com | Tracking disappearance of nitrile (-C≡N) peak and appearance of tetrazole ring vibrations. |

| NMR Spectroscopy | Molecular structure, tautomeric forms, intermediates. researchgate.netrsc.org | Elucidating reaction pathways and characterizing product tautomers (1H vs. 2H). |

| UV-Visible Spectroscopy | Electronic transitions, conjugation. africanjournalofbiomedicalresearch.com | Monitoring reactions involving chromophores, studying metal-ligand interactions. |

| Fluorescence Spectroscopy | Emission properties, molecular environment. mdpi.comnih.gov | Real-time monitoring of fluorescent derivatives, studying self-assembly or binding events. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(3-Thienyl)-2H-1,2,3,4-tetrazole, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via [3+2] cycloaddition using nitriles and sodium azide. For example, immobilized AlCl₃ on γ-Al₂O₃ in DMF at 50°C effectively catalyzes the reaction, achieving high yields (up to 90%) with minimal byproducts . Optimization involves adjusting reaction time (monitored via TLC), stoichiometric ratios (e.g., 1:3 nitrile:sodium azide), and purification via recrystallization in solvents like aqueous ethanol.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodology :

- IR Spectroscopy : Confirm the presence of tetrazole rings via N–H stretching (2500–3000 cm⁻¹) and C=N absorption (~1600 cm⁻¹) .

- ¹H NMR : Identify aromatic protons from the thienyl group (δ 6.8–7.5 ppm) and tetrazole protons (δ 8.5–9.5 ppm) .

- Elemental Analysis : Validate molecular formula (C₅H₃N₄S) with ≤0.3% deviation .

Advanced Research Questions

Q. How can researchers design novel derivatives of this compound to explore structure-activity relationships (SAR) in antimicrobial applications?

- Methodology :

- Functionalization : Introduce substituents (e.g., methoxy, thioether groups) at the 5-position via nucleophilic substitution or esterification. For example, coupling with 1,3,4-thiadiazole derivatives enhances antimicrobial activity .

- Biological Assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays. Derivatives with 3,4-dimethoxyphenyl substituents show MIC values <10 µg/mL .

Q. What methodologies predict the acute toxicity of this compound derivatives, and how reliable are computational models compared to in vitro assays?

- Methodology :

- In Silico Tools : Use QSAR models (e.g., ProTox-II) to predict LD₅₀ values and organ-specific toxicity. For example, derivatives with logP >3 may exhibit hepatotoxicity .

- Validation : Compare computational results with in vitro cytotoxicity assays (e.g., MTT on HepG2 cells). Discrepancies >20% require structural reevaluation to reduce false positives .

Q. How can researchers resolve contradictions in spectroscopic data when confirming the structure of newly synthesized analogs?

- Methodology :

- Multi-Technique Cross-Validation : Combine ¹³C NMR (to confirm carbon骨架) with high-resolution mass spectrometry (HRMS) for molecular ion verification .

- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., 1H vs. 2H-tetrazole) by analyzing crystal packing and bond lengths .

Q. What green chemistry strategies optimize the synthesis of this compound to minimize hazardous byproducts?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.